molecular formula C14H18ClNO4S B1328650 1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxylic acid CAS No. 942474-74-0

1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxylic acid

Cat. No.: B1328650
CAS No.: 942474-74-0
M. Wt: 331.8 g/mol
InChI Key: FRBJGKLPVTXBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C14H18ClNO4S and its molecular weight is 331.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Cancer Treatment

The compound has been identified in the context of Aurora kinase inhibition, which may be useful in treating cancer. The specific compound mentioned is part of a class of compounds that inhibit Aurora A, a kinase involved in cell division and often implicated in cancerous cell proliferation (ロバート ヘンリー,ジェームズ, 2006).

Synthesis and Catalysis

This compound plays a role in the synthesis of oxindole via palladium-catalyzed C-H functionalization, demonstrating its utility in complex chemical synthesis processes (J. Magano, E. Kiser, Russell James Shine, Michael H. Chen, 2014).

Cardiac Ischemia Treatment

Benzoylguanidines, which include derivatives of the compound, have been investigated as Na+/H+ exchanger inhibitors. These inhibitors are beneficial in treating cardiac ischemia and reperfusion, preserving cellular integrity and functional performance (M. Baumgarth, N. Beier, R. Gericke, 1997).

Anticancer Agents

The compound is used in synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluated as potential anticancer agents. Some synthesized derivatives showed strong anticancer activity (A. Rehman, N. Ahtzaz, M. Abbasi, Sz Siddiqui, S. Saleem, S. Manzoor, J. Iqbal, N. Virk, T. Chohan, S. Shah, 2018).

Beta(3) Agonists

It's part of a series of (4-piperidin-1-yl)-phenyl sulfonamides, which are potent and selective human beta(3) agonists. These compounds have implications in the development of therapeutic agents targeting the beta(3)-adrenergic receptor (B. Hu, J. Ellingboe, S. Han, E. Largis, K. Lim, M. Malamas, R. Mulvey, C. Niu, A. Oliphant, J. Pelletier, T. Singanallore, F. Sum, J. Tillett, V. Wong, 2001).

Phospholipase A2 Inhibitors

This compound is part of a series of benzenesulfonamides synthesized as membrane-bound phospholipase A2 inhibitors. These compounds have shown potential in reducing the size of myocardial infarction in animal models (H. Oinuma, T. Takamura, T. Hasegawa, K. Nomoto, T. Naitoh, Y. Daiku, S. Hamano, H. Kakisawa, N. Minami, 1991).

Solvent Effects on Chemical Reactions

The compound is involved in studies investigating the influence of solvents on the regioselectivity of sulfoxide thermolysis in beta-amino-alpha-sulfinyl esters, highlighting its role in understanding chemical reaction mechanisms (Markus Bänziger, S. Klein, G. Rihs, 2002).

Polypeptoid Post-polymerization Functionalization

The compound is utilized as an initiator for the ring-opening polymerization of N-methyl-glycine-N-carboxyanhydride, leading to innovative methods in polymer chemistry for potential applications in bioconjugation (Solomiia Borova, Christine Schlutt, J. Nickel, R. Luxenhofer, 2021).

Safety and Hazards

This compound is classified as an irritant . It’s recommended to avoid eye contact and to rinse thoroughly with water in case of contact .

Properties

IUPAC Name

1-(2-chloro-5-methyl-4-methylsulfonylphenyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4S/c1-9-7-12(11(15)8-13(9)21(2,19)20)16-5-3-10(4-6-16)14(17)18/h7-8,10H,3-6H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBJGKLPVTXBFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)C)Cl)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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